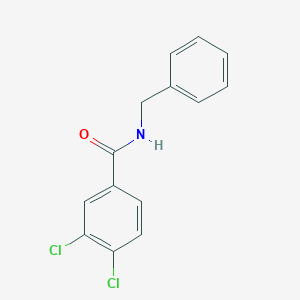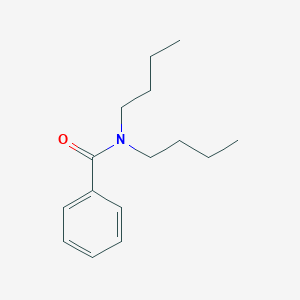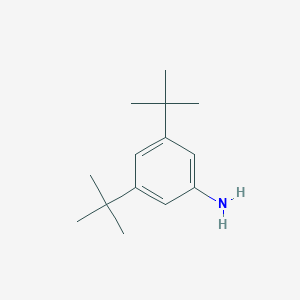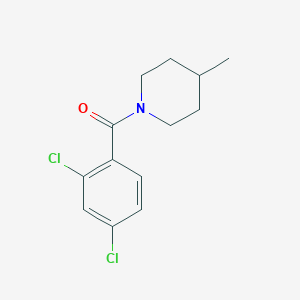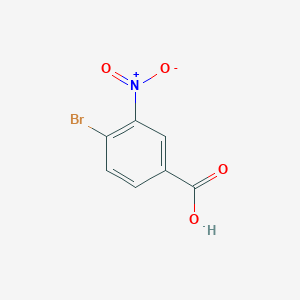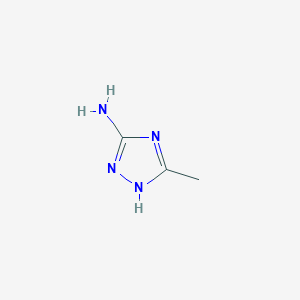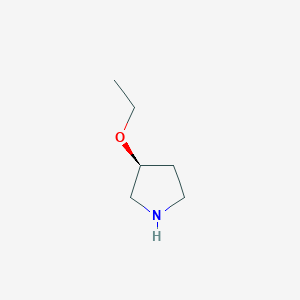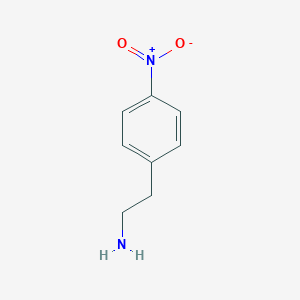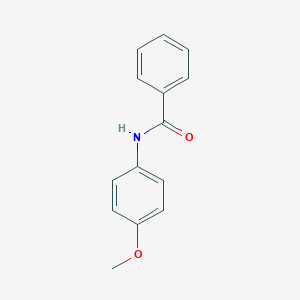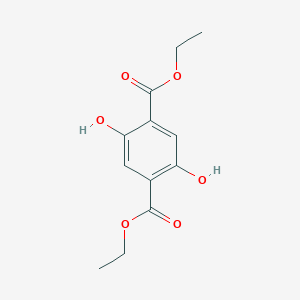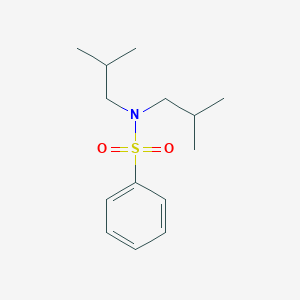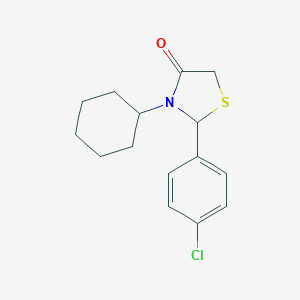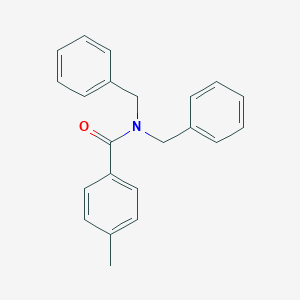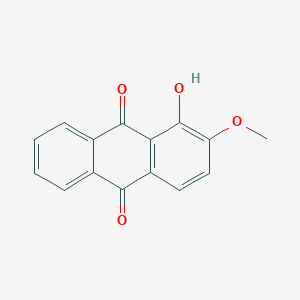![molecular formula C6H7Cl2N3O2S B181228 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- CAS No. 118151-00-1](/img/structure/B181228.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DCTPS and is widely used in the pharmaceutical industry for the synthesis of novel drugs.
科学的研究の応用
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has various applications in scientific research. It is widely used as a building block for the synthesis of novel drugs. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is not well understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
生化学的および生理学的効果
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has several advantages for lab experiments. It is easily synthesized and yields a high purity product. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and should be handled with care. It is also relatively expensive, which could limit its use in some labs.
将来の方向性
There are several future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to develop novel drugs based on this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a promising compound with potential applications in scientific research. Its synthesis method is efficient, and it has been found to exhibit various biological effects. However, it is highly toxic and should be handled with care. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
合成法
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- involves the reaction of 2,2-dichlorocyclopropylmethanol with sodium azide in the presence of copper(I) chloride. The resulting product is then treated with dimethyl sulfoxide to obtain the final compound. This synthesis method is efficient and yields a high purity product.
特性
CAS番号 |
118151-00-1 |
|---|---|
製品名 |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- |
分子式 |
C6H7Cl2N3O2S |
分子量 |
256.11 g/mol |
IUPAC名 |
5-[(2,2-dichlorocyclopropyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-6(8)1-4(6)2-14(12,13)5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChIキー |
ALCHFSBESHECBC-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
正規SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



